24-Methylenepollinastanol
Description
24-Methylenepollinastanol is a cycloartane-type triterpene first isolated from the leaves of Eugenia pisiformis (Myrtaceae) in Brazil’s Itatiaia National Park . Structurally, it belongs to the 9β,19-cyclopropylsterol subclass, characterized by a cyclopropane ring at C9 and C10, a methylene group at C24, and a hydroxyl group at C3β . Unlike other triterpenoids such as uvaol (oleanane-type) and erythrodiol (ursane-type), which co-occur in E.
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19,21-25,30H,3,7-18H2,1-2,4-6H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
AIPIOTMFPXYEQS-ZQQHNXPESA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
Synonyms |
24-methylenepollinastanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of 9β,19-Cyclopropylsterols
Table 2. Sterol Composition Under LDAO Stress
| Compound | 0 mg·L⁻¹ LDAO | 10 mg·L⁻¹ LDAO | 20 mg·L⁻¹ LDAO |
|---|---|---|---|
| This compound | nd | 27.0% | 25.2% |
| Cycloartenol | 1.0% | nd | nd |
| Cycloeucalenol | 0.3% | 48.0% | 51.0% |
| 24-Methylenecycloartanol | 2.0% | 2.0% | 5.0% |
Co-Occurrence in Plant Species
This compound is found in Holarrhena curtisii alongside cycloeucalenol, lanosta-7,24-dien-3β-ol, and flavanols like catechin . In contrast, E. pisiformis produces this compound with oleanane/ursane-type triterpenes, highlighting species-specific metabolic pathways .
Functional Divergence
- Cycloartenol: Essential for phytosterol biosynthesis.
- Cycloeucalenol: Modulates membrane structure under abiotic stress.
- 24-Methylenecycloartanol: Precursor to brassinosteroids.
Research Implications
The unique induction of this compound under LDAO stress suggests a role in plant stress adaptation, distinct from cycloeucalenol’s membrane-related functions .
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